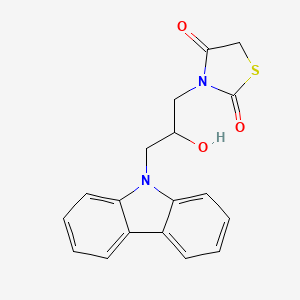

3-(3-(9H-咔唑-9-基)-2-羟丙基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione” is a complex organic compound. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . It also contains a thiazolidine-dione moiety, which is a five-membered ring containing sulfur and nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the carbazole and thiazolidine-dione moieties separately, followed by their coupling . The exact synthetic route would depend on the specific reagents and conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the carbazole and thiazolidine-dione moieties. The carbazole moiety is aromatic and planar, while the thiazolidine-dione moiety is non-aromatic and may adopt a puckered conformation .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbazole and thiazolidine-dione moieties. The carbazole moiety, being aromatic, might undergo electrophilic aromatic substitution reactions . The thiazolidine-dione moiety, on the other hand, might undergo reactions at the carbonyl groups or at the sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbazole moiety might confer fluorescence properties, while the thiazolidine-dione moiety might confer reactivity towards nucleophiles .

科学研究应用

- Initially studied for its antidiabetic potential in 1982, thiazolidine-2,4-diones exhibit insulin-sensitizing effects. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), enhancing glucose uptake and utilization in cells. This property makes them valuable in managing type 2 diabetes .

- Research suggests that thiazolidine-2,4-diones possess anticancer properties. They inhibit cell proliferation, induce apoptosis, and modulate signaling pathways involved in cancer progression. These compounds are being explored as potential candidates for cancer therapy .

- Some thiazolidine-2,4-dione derivatives exhibit anti-HIV activity by interfering with viral replication. They target reverse transcriptase and integrase enzymes, crucial for viral life cycle. Further investigations are ongoing to optimize their efficacy .

- Thiazolidine-2,4-diones demonstrate antimicrobial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Compounds substituted with hydroxyl, methoxy, nitro, or chloro groups on the aryl ring attached to the thiazolidine-2,4-dione core exhibit notable antibacterial effects .

- Researchers have explored thiazolidine-2,4-diones as potential antiviral agents. Their mechanisms involve inhibiting viral replication or entry. While promising, further studies are needed to validate their efficacy against specific viruses .

- Thiazolidine-2,4-diones hinder cell proliferation in various contexts, including cancer and inflammatory diseases. By modulating cell cycle regulators and growth factors, they hold promise as therapeutic agents .

Antidiabetic Properties

Anticancer Activity

Anti-HIV Potential

Antimicrobial Effects

Antiviral Properties

Antiproliferative Activity

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-12(10-20-17(22)11-24-18(20)23)9-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,21H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCZOAOTLIAYFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2403386.png)

![2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol](/img/structure/B2403387.png)

![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)

![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2403396.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2403399.png)

![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)